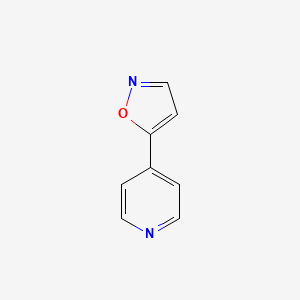

5-(Pyridin-4-yl)isoxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6N2O |

|---|---|

Molecular Weight |

146.15 g/mol |

IUPAC Name |

5-pyridin-4-yl-1,2-oxazole |

InChI |

InChI=1S/C8H6N2O/c1-4-9-5-2-7(1)8-3-6-10-11-8/h1-6H |

InChI Key |

FHSZLDCMPCQJCD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=CC=NO2 |

Origin of Product |

United States |

Synthetic Methodologies for Isoxazole Derivatives Incorporating Pyridine Moieties

General Strategies for Isoxazole (B147169) Ring Construction

The formation of the isoxazole ring can be achieved through several reliable synthetic methodologies. The most prominent of these are 1,3-dipolar cycloadditions, multicomponent reactions, and various cyclization strategies.

1,3-Dipolar Cycloaddition Reactions (e.g., Nitrile Oxides with Alkynes)

The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful and widely used method for constructing five-membered heterocyclic rings, including isoxazoles. wikipedia.orgijrpc.com The reaction involves the concertedly proceeding addition of a 1,3-dipole, such as a nitrile oxide, to a dipolarophile, typically an alkyne or an alkene. wikipedia.orgmdpi.com When an alkyne is used as the dipolarophile, the reaction yields an isoxazole.

Nitrile oxides are highly reactive intermediates that are generally prepared in situ from stable precursors. mdpi.com Common methods for their generation include:

Dehydrohalogenation of hydroximoyl chlorides: This classic method involves treating an aldoxime with a halogenating agent like N-chlorosuccinimide (NCS) to form a hydroximoyl chloride, which is then treated with a base (e.g., triethylamine) to eliminate HCl and generate the nitrile oxide. researchgate.netmdpi.com

Oxidation of aldoximes: Direct oxidation of aldoximes using reagents such as sodium hypochlorite (B82951) (NaOCl), chloramine-T, or hypervalent iodine compounds can efficiently produce nitrile oxides. mdpi.com

Dehydration of nitroalkanes: Primary nitroalkanes can be dehydrated using various reagents to form nitrile oxides, which can then be trapped by a dipolarophile. nih.gov

The versatility of this reaction allows for the synthesis of a wide array of substituted isoxazoles, as the substituents on both the nitrile oxide precursor and the alkyne can be varied. researchgate.net Modern advancements have introduced non-conventional conditions, such as the use of green solvents, microwave irradiation, and ultrasound, to improve reaction efficiency and environmental friendliness. nih.gov

| Precursor Type | Generation Method | Reagents | Dipolarophile | Product | Ref |

| Aldoxime | Oxidation | aq. NaOCl, DCM | Alkyne | Isoxazole | mdpi.com |

| Aldoxime | Halogenation/Elimination | NCS, Et3N | Alkyne | Isoxazole | mdpi.com |

| Nitroalkane | Dehydration | Phenyl isocyanate, Et3N | Alkyne | Isoxazole | nih.gov |

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) are synthetic strategies in which three or more reactants are combined in a single step to form a product that incorporates portions of all the starting materials. mdpi.com This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. mdpi.com

Several MCRs have been developed for the synthesis of isoxazole derivatives. A common strategy involves the one-pot condensation of a β-oxoester (or other 1,3-dicarbonyl compound), an aldehyde, and hydroxylamine (B1172632) hydrochloride. longdom.org This type of reaction can be catalyzed by various reagents and has been adapted to green chemistry principles, for example, by using water as a solvent. longdom.orgacs.org Another powerful MCR for creating fused isoxazole systems involves the reaction of 5-aminoisoxazoles with aldehydes and an active methylene (B1212753) compound, which can be promoted by microwave irradiation. acs.orgresearchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Ref |

| Aldehyde | 3-Methylisoxazol-5-amine | Tetronic Acid | H2O, Microwave (120 °C) | Isoxazolo[5,4-b]pyridine (B12869864) | acs.org |

| Aldehyde | Hydrazine-HCl | Enaminone | Ammonium Acetate, H2O | Pyrazole (related heterocycle) | longdom.org |

| Salicylaldehyde | Malononitrile (B47326) dimer | Malonic Acid | DMSO, Room Temp | Chromeno[2,3-b]pyridine | mdpi.com |

Annulation and Intramolecular Cyclization Approaches

Besides intermolecular reactions, isoxazole rings can be effectively formed through intramolecular cyclization, where the reacting moieties are present within the same molecule. A key example is the Intramolecular Nitrile Oxide Cycloaddition (INOC) reaction. mdpi.com In this process, a molecule containing both a nitrile oxide precursor (like an aldoxime or a nitro group) and an alkyne or alkene tether is subjected to conditions that generate the nitrile oxide, which then rapidly cyclizes with the tethered dipolarophile to form a fused bicyclic system containing an isoxazole or isoxazoline (B3343090) ring. mdpi.com

Other cyclization strategies include:

Electrophilic Cyclization: Substrates such as 2-alkyn-1-one O-methyl oximes can undergo cyclization when treated with electrophilic halogen sources (e.g., I₂, Br₂, ICl) or selenium reagents (PhSeBr) to yield 3,5-disubstituted 4-halo- or 4-seleno-isoxazoles. acs.org

Oxidative Cyclization: Propargylamines can be converted into isoxazoles in a one-pot sequence involving oxidation to the corresponding oxime, followed by a copper-mediated intramolecular cyclization. organic-chemistry.org

These methods provide excellent control over the regiochemistry of the resulting fused or substituted isoxazole ring.

Specific Synthetic Routes to Pyridine-Substituted Isoxazoles

The incorporation of a pyridine (B92270) ring onto an isoxazole scaffold can be achieved either by constructing the isoxazole ring using a pyridine-containing precursor or by building a fused isoxazolo-pyridine system.

Preparation of 5-(Pyridin-4-yl)isoxazole Scaffolds

The synthesis of isoxazoles bearing a pyridine substituent is most commonly accomplished via the 1,3-dipolar cycloaddition of a pyridine-derived nitrile oxide with an alkyne, or vice-versa. To prepare a 3-(pyridin-4-yl)isoxazole, the key intermediate is pyridine-4-carbonitrile oxide.

A typical synthetic sequence is as follows:

Oxime Formation: Pyridine-4-carboxaldehyde is reacted with hydroxylamine hydrochloride to produce pyridine-4-carboxaldehyde oxime. prepchem.comprepchem.com This reaction is generally straightforward and proceeds in high yield.

Nitrile Oxide Generation and Cycloaddition: The pyridine-4-carboxaldehyde oxime is converted in situ to pyridine-4-carbonitrile oxide. This is immediately trapped by an alkyne present in the reaction mixture. The reaction of pyridine-4-carbonitrile oxide with acetylene (B1199291) would yield the parent 3-(pyridin-4-yl)isoxazole.

Alternatively, to synthesize a this compound, the cycloaddition would involve reacting a suitable nitrile oxide with 4-ethynylpyridine. This strategy has been successfully used to synthesize 5-substituted 3-(glycopyranosyl)isoxazoles, where a sugar-derived nitrile oxide was reacted with 2-ethynylpyridine, demonstrating the viability of this approach for preparing various pyridyl-isoxazole regioisomers. mdpi.com

| Pyridine Precursor | Coreactant | Key Method | Product Scaffold | Ref |

| Pyridine-4-carboxaldehyde oxime | Terminal Alkyne | 1,3-Dipolar Cycloaddition | 3-(Pyridin-4-yl)isoxazole | prepchem.comacs.org |

| 2-Ethynylpyridine | Aldose Oxime (Nitrile Oxide Precursor) | 1,3-Dipolar Cycloaddition | 5-(Pyridin-2-yl)isoxazole | mdpi.com |

| α,β-Unsaturated Ketoxime | Pyridine-substituted Alkyne | Rhodium-catalyzed C-H activation | Polysubstituted Pyridine | nih.gov |

Synthesis of Isoxazolo[x,y-b]pyridine Systems

Isoxazolo[x,y-b]pyridines are fused heterocyclic systems where the isoxazole and pyridine rings share a common bond. The synthetic approach varies depending on the desired fusion pattern (regioisomer).

Synthesis of Isoxazolo[4,5-b]pyridines: This regioisomer is commonly synthesized by forming the isoxazole ring onto a pre-existing, functionalized pyridine core. One efficient method starts with readily available 2-chloro-3-nitropyridines. beilstein-journals.orgnih.gov The key step is an intramolecular nucleophilic substitution of the nitro group by an oxygen atom from an adjacent oxime (isonitroso) group, which is formed on the side chain at the 2-position of the pyridine. beilstein-journals.orgresearchgate.net Another major route involves the annulation of a pyridine ring from a substituted 4-aminoisoxazole. nih.govbohrium.comosi.lv

Synthesis of Isoxazolo[5,4-b]pyridines: These systems are often constructed by building the pyridine ring onto an isoxazole precursor. Multicomponent reactions are particularly effective for this purpose. For example, a one-pot reaction of a 5-aminoisoxazole, an aryl glyoxal, and malononitrile under ultrasound irradiation can produce isoxazolo[5,4-b]pyridines in high yields. researchgate.net Another approach involves a silver-catalyzed reaction between 5-aminoisoxazoles and alkynyl-imino esters, where the choice of silver catalyst and solvent can be used to control the regioselectivity and produce different isomers. thieme-connect.com Microwave-assisted MCRs in water have also been reported as a green synthetic route. acs.org

| Isomer | General Approach | Starting Materials | Key Reaction | Ref |

| Isoxazolo[4,5-b]pyridine (B12869654) | Isoxazole ring formation on pyridine | 2-Chloro-3-nitropyridine (B167233) derivatives | Intramolecular SNAr Cyclization | beilstein-journals.orgnih.govresearchgate.net |

| Isoxazolo[4,5-b]pyridine | Pyridine ring annulation on isoxazole | 4-Aminoisoxazole derivatives | Condensation/Cyclization | nih.govbohrium.com |

| Isoxazolo[5,4-b]pyridine | Pyridine ring formation on isoxazole | 5-Aminoisoxazoles, Aldehydes, 1,3-Dicarbonyls | Multicomponent Reaction | acs.orgresearchgate.net |

| Isoxazolo[5,4-b]pyridine | Pyridine ring formation on isoxazole | 5-Aminoisoxazoles, Alkynyl-imino esters | Silver-catalyzed Cyclization | thieme-connect.com |

Derivatization of Pre-formed Isoxazole-Pyridine Cores

Once the core heterocyclic framework containing both isoxazole and pyridine moieties is assembled, further functionalization allows for the exploration of chemical space and the fine-tuning of molecular properties. These derivatizations can occur on either the isoxazole or the pyridine ring, depending on the available functional handles and the desired target structures.

One notable transformation is the base-promoted Boulton–Katritzky rearrangement, which has been observed in fused isoxazolo[4,5-b]pyridine systems. Specifically, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones can undergo rearrangement when treated with a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at elevated temperatures, yielding 3-hydroxy-2-(2-aryl beilstein-journals.orgnih.govacs.orgtriazol-4-yl)pyridines. beilstein-journals.orgresearchgate.net This reaction effectively transforms the isoxazole portion of the fused system into a new triazole ring appended to a hydroxypyridine core.

Another strategy for derivatization involves transition metal-catalyzed cross-coupling reactions. For instance, Negishi coupling provides a powerful tool for creating C-C bonds. An isoxazole zinc pivalate (B1233124) can be coupled with a functionalized bromopyridine derivative in the presence of a palladium catalyst, such as XPhos Pd G3. nih.gov This method allows for the direct linkage of a pre-formed isoxazole unit to a complex pyridine scaffold, exemplifying a late-stage functionalization approach to generate drug-like molecules. nih.gov

The high reactivity of pyridone structures, which can be synthesized from isoxazole precursors, also provides a versatile platform for derivatization. These pyridones can undergo various transformations, enabling the synthesis of 2,4,6-triaryl-substituted and 1,2,5,6-tetrasubstituted nicotinates, further expanding the library of accessible isoxazole-pyridine derivatives. nih.gov

Catalytic Methods in Isoxazole-Pyridine Synthesis

Catalysis offers efficient and often milder routes to complex heterocyclic structures like isoxazole-pyridine hybrids. Both transition metals and acid/base catalysts play crucial roles in mediating key bond-forming and ring-transforming events.

Transition Metal-Catalyzed Transformations

Transition metals are widely employed to catalyze the transformation of isoxazoles into pyridines or to facilitate the construction of the hybrid scaffold.

Molybdenum (Mo(CO)₆)-mediated Transformations: Molybdenum hexacarbonyl, Mo(CO)₆, is a key reagent for the reductive ring opening of isoxazoles. researchgate.net This process generates β-amino enone intermediates, which can be unstable. nih.gov However, Mo(CO)₆ can also catalyze the subsequent cyclization of these intermediates to form pyridone rings. nih.gov This strategy has been developed for the preparation of various substituted methyl 4-oxo-1,4-dihydropyridine-3-carboxylates from methyl 2-(isoxazol-5-yl)-3-oxopropanoates. nih.gov The reaction is typically performed in wet acetonitrile (B52724), with temperature being a critical parameter for optimizing yield and minimizing side reactions. nih.govnih.gov

| Starting Isoxazole | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl 2-(3-phenylisoxazol-5-yl)-3-oxobutanoate | Mo(CO)₆, H₂O/MeCN, 70 °C, 24h | Methyl 2-methyl-4-oxo-6-phenyl-1,4-dihydropyridine-3-carboxylate | 74% | nih.gov |

| Methyl 2-(3-p-tolylisoxazol-5-yl)-3-oxobutanoate | Mo(CO)₆, H₂O/MeCN, 70 °C, 24h | Methyl 2-methyl-4-oxo-6-(p-tolyl)-1,4-dihydropyridine-3-carboxylate | 78% | nih.gov |

| Methyl 2-(3-(4-fluorophenyl)isoxazol-5-yl)-3-oxobutanoate | Mo(CO)₆, H₂O/MeCN, 70 °C, 24h | Methyl 6-(4-fluorophenyl)-2-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate | 85% | nih.gov |

Copper(I) and Gold(I) Catalysis: Copper catalysts are effective in mediating the transformation of isoxazoles into pyridines. An efficient protocol utilizes copper(II) triflate (Cu(OTf)₂) for the synthesis of nicotinate (B505614) derivatives and tetrasubstituted pyridines from 3,5-diaryl or 4-vinyl-3,5-diaryl isoxazoles. acs.orgresearchgate.net In this transformation, dimethyl sulfoxide (B87167) (DMSO) uniquely serves as a one-carbon surrogate, generating an active methylene group that participates in the pyridine ring formation. acs.org Copper(I) has also been used to catalyze the cyclization of propynone oximes to form isoxazoles, which can then serve as precursors for pyridine synthesis. thieme-connect.com

Gold catalysis in this specific area is less developed, though its utility in related transformations is well-documented. Gold catalysts are known to activate alkynes and can generate α-imino or α-oxo gold carbene intermediates from precursors like ynamides and isoxazoles, leading to the synthesis of other heterocycles such as pyrroles. rsc.orgnih.gov While direct gold-catalyzed synthesis of pyridines from isoxazoles is not prominently reported, the underlying reactivity of gold carbenes suggests potential for future development in this area. acs.orgorganic-chemistry.org

Iron(II) Catalysis: Iron is an abundant, inexpensive, and environmentally benign metal that has found applications in heterocyclic synthesis. Iron-catalyzed methods have been developed for the synthesis of pyridines. One approach involves the ring-opening and closing cascade of isoxazoles using an Fe/NH₄Cl system as the reducing agent to produce 2,5-disubstituted pyridines. researchgate.net Another facile method employs iron(III) chloride (FeCl₃) to catalyze the cyclization of ketoxime acetates with aldehydes, affording 2,4,6-triarylsubstituted symmetrical pyridines in high yields without requiring any additives. rsc.org

Acid- and Base-Catalyzed Reactions

Acid and base catalysis provides fundamental strategies for the synthesis of isoxazole-pyridine hybrids, often by promoting crucial cyclization or rearrangement steps.

Base-Catalyzed Reactions: Base-promoted reactions are particularly effective for constructing fused isoxazolo[4,5-b]pyridine systems. An efficient method involves the intramolecular nucleophilic substitution of a nitro group in 2-chloro-3-nitropyridine derivatives. beilstein-journals.orgresearchgate.net The synthesis proceeds through intermediates which are cyclized under the action of a base like potassium carbonate (K₂CO₃) in acetonitrile to yield ethyl isoxazolo[4,5-b]pyridine-3-carboxylates. beilstein-journals.orgresearchgate.net Protecting groups may be necessary for certain functionalities to prevent undesired base-promoted side reactions, such as decarbonylation and isoxazole ring opening. beilstein-journals.orgnih.gov

| Substrate | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl 2-(2-chloro-5-methyl-3-nitropyridin-4-yl)-3-oxobutanoate isonitroso derivative | K₂CO₃ | MeCN | Ethyl 6-chloro-5-methylisoxazolo[4,5-b]pyridine-3-carboxylate | 88% | beilstein-journals.org |

| 2-(2-Chloro-3-nitropyridin-4-yl)-3-oxobutanoate isonitroso derivative | K₂CO₃ | MeCN | Ethyl 6-chloroisoxazolo[4,5-b]pyridine-3-carboxylate | 85% | beilstein-journals.org |

| Arylhydrazone of 3-formylisoxazolo[4,5-b]pyridine precursor | K₂CO₃ | DMF | 3-Hydroxy-2-(2-aryl beilstein-journals.orgnih.govacs.orgtriazol-4-yl)pyridine | up to 92% | beilstein-journals.org |

Acid-Catalyzed Reactions: Acid catalysis is also employed in the synthesis of isoxazole-pyridine scaffolds. In a one-pot, three-component reaction of aryl glyoxal, 5-aminoisoxazoles, and malononitrile, acetic acid serves a dual role as both a green solvent and a catalyst to afford isoxazolo[5,4-b]pyridines. researchgate.net Furthermore, Lewis acids such as titanium tetrachloride (TiCl₄) have been shown to catalyze the inverse electron-demand hetero-Diels-Alder reaction between isoxazoles and enamines. rsc.orgnsf.gov This reaction constitutes a powerful method for converting an isoxazole core into a substituted pyridine ring, where the Lewis acid significantly lowers the activation energy of the initial [4+2] cycloaddition step. rsc.orgrsc.org

Green Chemistry Principles in the Synthesis of Isoxazole-Pyridine Hybrids

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules to reduce environmental impact. Key strategies include the use of alternative energy sources, environmentally benign solvents, and catalytic processes. bohrium.comnih.gov

Microwave and Ultrasound Irradiation: Non-conventional energy sources like microwave (MW) and ultrasound (US) irradiation offer significant advantages over traditional heating methods. nih.govfccollege.ac.in These techniques can dramatically reduce reaction times, increase product yields, and enhance selectivity. abap.co.in For instance, the synthesis of isoxazolo[5,4-b]pyridines has been achieved in high yields via a one-pot reaction under ultrasound irradiation, using acetic acid as a green solvent and catalyst. researchgate.net Microwave-assisted synthesis has been widely applied to generate various isoxazole derivatives and other heterocyclic systems, often leading to cleaner reactions and simpler work-up procedures. nih.govabap.co.inmdpi.com

Use of Green Solvents and Catalysts: Replacing volatile and toxic organic solvents with greener alternatives is a cornerstone of sustainable chemistry. Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. nih.gov Efficient syntheses of isoxazole derivatives have been developed in aqueous media, often without the need for any catalyst, which simplifies the process and reduces waste. nih.gov When catalysts are necessary, the focus is on using non-toxic, reusable, and efficient options. bohrium.com The use of itaconic acid as a catalyst in ultrasound-assisted reactions or the dual role of acetic acid as both solvent and catalyst exemplifies this approach. researchgate.netmdpi.com These methods align with the goals of atom economy and waste minimization, paving the way for more sustainable production of valuable isoxazole-pyridine hybrids. bohrium.comnih.gov

Reactivity and Chemical Transformations of 5 Pyridin 4 Yl Isoxazole and Its Derivatives

Ring Opening Reactions of Isoxazole (B147169) Moieties

The isoxazole ring, particularly when substituted, is susceptible to cleavage under various conditions, a property that is frequently exploited in synthetic chemistry. The weak N-O bond within the isoxazole ring is a key factor in its propensity for ring-opening reactions. rsc.org

Reductive cleavage of the N-O bond in isoxazoles can yield β-aminoenones, which are readily converted to their corresponding β-hydroxyenones. orientjchem.org For instance, the reductive ring opening of 3,5-bis(2-arylethenyl)isoxazoles using molybdenum hexacarbonyl has been demonstrated as a route to curcumin (B1669340) derivatives. orientjchem.org

Furthermore, a ring-opening fluorination of isoxazoles has been developed. researchgate.net Treatment of C4-substituted isoxazoles with an electrophilic fluorinating agent like Selectfluor® can lead to fluorination followed by deprotonation, resulting in tertiary fluorinated carbonyl compounds via N-O bond cleavage. researchgate.net This reaction demonstrates good functional group tolerance. researchgate.net However, in the case of 5-phenylisoxazole, which lacks a substituent at the C4 position, only electrophilic aromatic fluorination occurs. researchgate.net

The isoxazole ring can also be opened upon reaction with phosphines, yielding iminophosphorane derivatives. lboro.ac.uk Additionally, reactions with electron-deficient acetylenes can lead to ring-opened products. lboro.ac.uk

Rearrangement Reactions (e.g., Boulton–Katritzky Rearrangement)

The Boulton–Katritzky rearrangement is a significant thermal or base-catalyzed reaction involving the rearrangement of isoxazole derivatives. beilstein-journals.orgnih.gov This reaction is a versatile method for synthesizing various nitrogen-containing five-membered heterocycles. nih.gov

A notable example is the base-promoted Boulton–Katritzky rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones, which yields 3-hydroxy-2-(2-aryl beilstein-journals.orgnih.govtriazol-4-yl)pyridines. beilstein-journals.org The success of this rearrangement can be dependent on the substituents present on the arylhydrazone. beilstein-journals.org For instance, certain 2,4-dinitrophenylhydrazones may not undergo this recyclization. beilstein-journals.org This rearrangement has also been observed in tandem with other reactions, such as in the palladium-catalyzed C–N coupling/Boulton–Katritzky rearrangement of 3-aminoisoxazoles with 2-pyridyl trifluoromethanesulfonate (B1224126) to produce beilstein-journals.orgresearchgate.nettriazolo[1,5-a]pyridines. rsc.orgorganic-chemistry.org

Functional Group Interconversions on the Isoxazole and Pyridine (B92270) Rings

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. scribd.comslideshare.netorganic-chemistry.orgslideshare.net For derivatives of 5-(pyridin-4-yl)isoxazole, such transformations can be performed on both the isoxazole and pyridine rings to generate a library of new compounds.

On the pyridine ring, a common transformation is the oxidation of the nitrogen atom to an N-oxide derivative using reagents like hydrogen peroxide or peracids. This modification alters the electronic properties of the pyridine ring.

On the isoxazole ring, if a methyl ester is present, such as in methyl 5-(4-pyridyl)isoxazole-3-carboxylate, it can be oxidized to a carboxylic acid under acidic conditions with potassium permanganate.

The following table summarizes some key functional group interconversions:

| Starting Functional Group | Reagent(s) | Product Functional Group | Ring |

| Pyridine Nitrogen | H₂O₂ or peracids | Pyridine N-oxide | Pyridine |

| Methyl Ester | KMnO₄, acid | Carboxylic Acid | Isoxazole |

This table provides a simplified overview of possible functional group interconversions.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Fragment

The pyridine ring in this compound can undergo both electrophilic and nucleophilic aromatic substitution reactions, although its reactivity is influenced by the electron-withdrawing nature of the isoxazole substituent.

The nitrogen atom in the pyridine ring generally directs electrophilic substitution to the C2 position of the oxazole (B20620) ring in related pyridyl-oxazole systems. In the case of pyridines fused with highly electrophilic heterocycles, such as certain nitroisoxazolo[4,3-b]pyridines, the pyridine ring can exhibit superelectrophilic character, readily undergoing addition reactions with C-nucleophiles even in the absence of a base. nih.gov

Nucleophilic substitution reactions are also possible, particularly on activated pyridine rings. For example, 2-fluoropyridines can react with 3-aminoisoxazoles in a base-promoted tandem SNAr/Boulton-Katritzky rearrangement. organic-chemistry.org

Cross-Coupling Reactions for Further Functionalization

Cross-coupling reactions, particularly those catalyzed by transition metals like palladium, are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds. acs.org These reactions are widely used to functionalize heterocyclic compounds, including derivatives of this compound.

The Suzuki-Miyaura cross-coupling reaction has been successfully employed to introduce a variety of aryl and heteroaryl groups at the 5-position of the isoxazole ring. nih.gov This method has been shown to be robust and tolerant of various functional groups. nih.gov For example, N-[(5-bromo-1,2-oxazol-3-yl)methyl]adamantan-1-amine can be coupled with different boronic acids to generate a library of isoxazole-containing compounds. nih.gov

The Sonogashira cross-coupling reaction is another valuable tool, used to introduce alkynyl groups onto the isoxazole core. rsc.org This reaction typically involves the coupling of a halo-isoxazole with a terminal alkyne in the presence of a palladium catalyst. rsc.org

The following table provides examples of cross-coupling reactions for isoxazole functionalization:

| Coupling Reaction | Reactants | Catalyst/Reagents | Product |

| Suzuki-Miyaura | 5-Bromoisoxazole derivative, Arylboronic acid | Pd(PPh₃)₄, NaHCO₃ | 5-Aryl-isoxazole derivative |

| Sonogashira | 4-Iodoisoxazole derivative, Terminal alkyne | Pd(PPh₃)₂Cl₂ | 4-Alkynylisoxazole derivative |

This table illustrates common cross-coupling strategies for modifying the isoxazole scaffold.

Transannulation Reactions and their Mechanistic Investigation

Transannulation reactions involve the transformation of one heterocyclic ring system into another. Isoxazoles can undergo such reactions, leading to the formation of other valuable heterocycles.

One example is the transannulation of 5-alkoxyisoxazoles with malononitrile (B47326) under iron(II) catalysis to produce alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates. researchgate.net The mechanism of this reaction has been investigated using DFT calculations, which suggest the involvement of a 2H-azirine intermediate. researchgate.net

In another instance, the reaction of isoxazoles with diazo esters can lead to the formation of 2H-1,3-oxazines or 1,4-di(alkoxycarbonyl)-2-azabuta-1,3-dienes, proceeding through isoxazolium N-ylide and 1-oxa-5-azahexa-1,3,5-triene intermediates. beilstein-journals.org Furthermore, I₂-DMSO-mediated multicomponent cascade annulation reactions involving benzo[d]isoxazol-3-amine have been developed to access substituted pyrimidine (B1678525) derivatives. researchgate.net

Mechanistic investigations often employ computational methods, such as DFT calculations, to elucidate the reaction pathways and the structures of intermediates and transition states. researchgate.netbeilstein-journals.org

Structural Elucidation and Spectroscopic Characterization of Isoxazole Pyridine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise connectivity and spatial arrangement of atoms can be established.

The ¹H NMR spectrum of 5-(Pyridin-4-yl)isoxazole provides crucial information about the number of different types of protons and their neighboring environments. The protons on the pyridine (B92270) ring typically appear as multiplets in the aromatic region, with distinct chemical shifts for the protons at the ortho, meta, and para positions relative to the nitrogen atom. For instance, pyridyl protons are expected to resonate at approximately δ 8.5–8.7 ppm. The isoxazole (B147169) ring protons also exhibit characteristic signals. The proton at the C-4 position of the isoxazole ring is particularly informative for distinguishing between isomers.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-2, H-6 | ~8.75 | d | ~5.0 |

| Pyridine H-3, H-5 | ~7.85 | d | ~5.0 |

| Isoxazole H-4 | ~7.10 | s | - |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their electronic environment. Aromatic carbons of the pyridine ring typically appear in the range of δ 120–150 ppm. The carbons of the isoxazole ring also have characteristic chemical shifts, with the C=N carbon appearing at a lower field.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Isoxazole C-5 | ~168.0 |

| Isoxazole C-3 | ~158.0 |

| Pyridine C-2, C-6 | ~151.0 |

| Pyridine C-4 | ~140.0 |

| Pyridine C-3, C-5 | ~121.0 |

| Isoxazole C-4 | ~102.0 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are utilized. A COSY spectrum reveals the coupling relationships between protons, helping to identify adjacent protons within the pyridine and isoxazole rings. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C NMR signals based on the already assigned ¹H NMR signals.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its constituent bonds. The stretching vibrations of the C=N bonds in both the pyridine and isoxazole rings are typically observed in the region of 1650–1590 cm⁻¹. nih.gov The C-O-N stretching vibration of the isoxazole ring can be found around 1288 cm⁻¹. nih.gov

| Functional Group | Vibrational Mode | Absorption Band (cm⁻¹) |

| C=N (Pyridine) | Stretching | ~1600–1650 |

| C=N (Isoxazole) | Stretching | ~1500–1600 |

| C-O-N (Isoxazole) | Stretching | ~1288 |

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of the compound, providing strong evidence for its proposed structure. For this compound, the experimentally determined mass of the protonated molecule ([M+H]⁺) would be compared to the theoretically calculated mass based on its chemical formula (C₈H₆N₂O).

| Parameter | Value |

| Chemical Formula | C₈H₆N₂O |

| Calculated Mass [M+H]⁺ | 147.0558 |

| Observed Mass [M+H]⁺ | To be determined experimentally |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of a compound and can provide insights into its structural components through fragmentation analysis. In the context of this compound, ESI-MS analysis is anticipated to show a prominent protonated molecular ion peak.

While specific experimental ESI-MS data for this compound is not extensively detailed in currently available research literature, the expected findings can be hypothesized based on its structure. The analysis would likely be performed in positive ion mode, given the presence of the basic pyridine nitrogen, which is readily protonated.

Expected ESI-MS Data:

| Parameter | Expected Value |

| Molecular Formula | C₈H₆N₂O |

| Molecular Weight | 146.15 |

| Ionization Mode | ESI Positive |

| Expected [M+H]⁺ Ion | m/z 147.16 |

Further fragmentation analysis (MS/MS) of the [M+H]⁺ ion would be expected to yield characteristic fragments corresponding to the cleavage of the isoxazole ring or the loss of the pyridine moiety, providing conclusive structural evidence. However, specific fragmentation patterns from experimental studies are not publicly available at this time.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

A thorough search of crystallographic databases reveals that a single-crystal X-ray structure for the parent compound this compound has not been reported in the accessible literature. For related compounds, such as certain substituted derivatives, crystallographic studies have been conducted, often revealing nearly planar conformations of the linked isoxazole and pyridine rings. These studies also highlight the role of intermolecular forces in stabilizing the crystal lattice. In the absence of experimental data for this compound, a hypothetical data table is presented to illustrate the type of information that would be obtained from such an analysis.

Hypothetical X-ray Crystallography Data:

| Parameter | Placeholder Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |

| α = 90°, β = XX.XX°, γ = 90° | |

| Volume (V) | XXX.X ų |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | X.XXX g/cm³ |

Elemental Analysis for Composition Verification

Elemental analysis is a crucial technique used to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis serves to verify the empirical and molecular formula of a synthesized compound, ensuring its purity.

For this compound (C₈H₆N₂O), the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight. Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the compound's identity and purity. While specific experimental reports for this compound are not available in the reviewed literature, the expected values are presented below.

Theoretical Elemental Analysis Data:

| Element | Theoretical Percentage (%) |

| Carbon (C) | 65.75 |

| Hydrogen (H) | 4.14 |

| Nitrogen (N) | 19.17 |

| Oxygen (O) | 10.95 |

Structure Activity Relationship Sar Studies of Isoxazole Pyridine Derivatives Non Clinical Focus

Identification of Key Structural Features for Biological Activity (In Vitro)

The core structure, consisting of an isoxazole (B147169) ring linked to a pyridine (B92270) ring, is the fundamental pharmacophore responsible for the observed biological activities. ontosight.ai The relative orientation and linkage of these two heterocyclic systems are critical. For instance, in 3,5-disubstituted isoxazoles, the specific substitution pattern on both the isoxazole and pyridine rings significantly influences activity. preprints.org

Key structural features essential for the biological activity of isoxazole-pyridine derivatives include:

The Isoxazole Ring: This five-membered heterocycle, with its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups, is a cornerstone of activity. nih.govresearchgate.net Its weak nitrogen-oxygen bond makes it a potential candidate for specific interactions within biological systems. nih.gov

The Linker: The nature of the connection between the isoxazole and pyridine moieties, whether a direct bond or a linker group (e.g., methoxy (B1213986), amine), plays a vital role in determining the molecule's conformation and, consequently, its biological activity. mdpi.com

Substituents: The presence, nature, and position of various substituents on both the isoxazole and pyridine rings are crucial for modulating potency and selectivity. nih.govacs.org

Influence of Substituent Effects on Biological Potency (In Vitro)

The potency of isoxazole-pyridine derivatives can be finely tuned by altering the substituents on either heterocyclic ring. SAR studies have revealed several key trends:

Substitution on the Pyridine Ring: The position of attachment to the isoxazole ring is a critical determinant of activity. In a study of coumarin-isoxazole-pyridine hybrids as lipoxygenase (LOX) inhibitors, the 4-pyridyl hybrid exhibited potent inhibition, followed by the 3-pyridyl hybrid. mdpi.com This highlights the sensitivity of the biological target to the electronic and steric properties dictated by the nitrogen atom's position.

Substitution on a Phenyl Ring attached to the Isoxazole: In one series of diarylisoxazoles, introducing a 2-methylbenzyl group significantly increased potency compared to an unsubstituted benzyl (B1604629) group. acs.org However, moving the methyl group to the 3- or 4-position resulted in a substantial loss of activity. acs.org This suggests a specific steric requirement in the target's binding pocket. Similarly, replacing a 4-chloro substituent with smaller (fluoro) or larger (methoxy) groups led to decreased potency. acs.org

Nature of Substituents: The electronic properties of substituents are paramount. Electron-donating groups, such as methoxy (-OCH3) and hydroxyl (-OH), have been shown to enhance the antiproliferative activity of certain pyridine derivatives. symc.edu.cnmdpi.com Conversely, the introduction of halogen atoms or other bulky groups can sometimes lead to lower activity. mdpi.com In some cases, electron-withdrawing groups like fluorine or trifluoromethyl at specific positions can promote cytotoxicity. nih.gov

These findings underscore the importance of a systematic exploration of substituent effects to optimize the biological potency of isoxazole-pyridine derivatives.

Conformational Analysis and its Correlation with Observed Activities

The three-dimensional arrangement of the isoxazole and pyridine rings relative to each other is a critical factor governing biological activity. Conformational analysis, often aided by computational molecular modeling, seeks to understand the preferred spatial orientations and their correlation with observed in vitro potency.

Furthermore, molecular dynamics (MD) simulations can elucidate the dynamic behavior of these molecules and their interactions with target proteins. Studies on isoxazole derivatives as farnesoid X receptor (FXR) agonists have shown that the conformational motions of certain loops in the receptor's ligand-binding domain are crucial for protein stability and the agonistic activity of the ligands. mdpi.com The simulations also highlighted the importance of specific hydrophobic interactions and the formation of salt bridges and hydrogen bonds between the ligand and key amino acid residues. mdpi.com These computational insights are invaluable for rationalizing observed SAR and guiding the design of new, more potent analogs with optimized conformational properties.

SAR Studies on Specific Isoxazole-Pyridine Hybrid Systems (e.g., Isoxazolyl Steroids, Coumarin-Isoxazole-Pyridine Hybrids)

The principles of SAR are well-illustrated in studies of complex hybrid molecules incorporating the isoxazole-pyridine scaffold.

Coumarin-Isoxazole-Pyridine Hybrids: In a notable study, a series of new coumarin-isoxazole-pyridine hybrids were synthesized and evaluated for their inhibitory activity against lipoxygenase (LOX), an enzyme implicated in inflammation. mdpi.comdntb.gov.ua The SAR analysis of these hybrids provided several key insights:

The position of the pyridine ring was crucial. The 4-pyridyl hybrid (13a) was found to be a potent LOX inhibitor with an IC₅₀ value of 5 µM. mdpi.compreprints.org

The 3-pyridyl hybrid (7a) also showed significant activity, with an IC₅₀ of 10 µM. mdpi.com

The presence and position of substituents on the coumarin (B35378) ring also influenced activity. For example, compound 12b , a 4-methyl-7-substituted coumarin derivative, was a potent LOX inhibitor and also exhibited high anti-lipid peroxidation activity. mdpi.compreprints.org

| Compound | Structure Description | IC₅₀ (µM) |

|---|---|---|

| 13a | 4-pyridyl hybrid linked to 4-oxy-coumarin | 5 |

| 7a | 3-pyridyl hybrid linked to 7-oxy-coumarin | 10 |

| 12b | 3-pyridyl hybrid linked to 4-methyl-7-amino-coumarin | Potent Inhibitor |

Isoxazolyl Steroids: While specific data on isoxazolyl steroids containing a pyridine moiety is limited in the provided search results, the general principle of hybridizing steroids with heterocyclic systems like isoxazole is an active area of research. These studies often reveal that the isoxazole ring can significantly modify the biological profile of the parent steroid, and the introduction of a pyridine unit would be expected to further modulate activity based on its electronic and steric properties.

The focused investigation of such specific hybrid systems allows for a deeper understanding of how the isoxazole-pyridine core interacts with complex biological targets and provides a rational basis for the design of novel therapeutic agents. researchgate.netresearchgate.net

Based on a comprehensive search of available scientific literature, generating a detailed article on the chemical compound “5-(Pyridin-4-yl)isoxazole” that strictly adheres to the requested outline is not possible at this time. The existing body of research accessible through searches does not provide specific information for this particular isomer in the detailed application areas outlined.

Significant research has been conducted on the isomeric compound, 3-(Pyridin-4-yl)isoxazole , and its derivatives. This includes studies on their synthesis, crystal structure, and role in supramolecular chemistry and coordination complexes. However, this information cannot be substituted, as the different placement of the pyridine ring on the isoxazole core leads to distinct chemical, physical, and electronic properties.

Therefore, to maintain scientific accuracy and adhere strictly to the user's request to focus solely on "this compound", no content for the specified sections can be provided. The required detailed research findings, data tables, and discussions on its role in the specified fields of chemical science are not present in the available literature.

Applications of Isoxazole Pyridine Compounds in Chemical Sciences

Electrochemical Probes and Sensing Applications

The field of electrochemical sensing has seen significant growth, driven by the demand for rapid, sensitive, and selective analytical methods. Heterocyclic compounds, with their diverse electronic properties and coordination capabilities, are at the forefront of the design of novel electrochemical probes. While the specific compound 5-(Pyridin-4-yl)isoxazole has not been extensively documented in the scientific literature as an electrochemical probe, an analysis of its constituent moieties—the pyridine (B92270) and isoxazole (B147169) rings—provides a strong basis for its potential applications in this domain. The inherent electrochemical activity and coordinating abilities of these rings suggest that isoxazole-pyridine compounds could be valuable platforms for the development of new electrochemical sensors.

The pyridine moiety, a six-membered aromatic heterocycle containing a nitrogen atom, is a well-established component in the design of sensors for various analytes, particularly metal ions. wikipedia.org The lone pair of electrons on the nitrogen atom makes it an excellent Lewis base, capable of coordinating with a wide range of metal centers. This coordination can be transduced into an electrochemical signal in several ways. For instance, the binding of a metal ion can alter the redox potential of the molecule, providing a detectable signal in techniques like cyclic voltammetry or differential pulse voltammetry. Alternatively, the pyridine-containing ligand can be used to pre-concentrate metal ions at an electrode surface, enhancing the sensitivity of their detection via stripping voltammetry. Pyridine derivatives have been successfully employed in the fabrication of potentiometric ion-selective electrodes and voltammetric sensors for the detection of heavy metal ions, which are of significant environmental and biological concern. rsc.org

The isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, also possesses distinct electrochemical properties. chemicalbook.com The N-O bond within the isoxazole ring is susceptible to reductive cleavage under certain electrochemical conditions. wikipedia.org This inherent electroactivity can be harnessed as a signaling mechanism in a sensor. The electronic properties of the isoxazole ring are also sensitive to its substitution pattern. The attachment of a pyridine ring, as in This compound , can modulate the electron density of the isoxazole system, thereby influencing its redox behavior. While less common than pyridine in sensor design, isoxazole derivatives have been investigated for their electrochemical behavior, and their stable, aromatic nature makes them suitable scaffolds for the construction of electroactive probes.

The combination of a pyridine and an isoxazole ring in a single molecule, such as This compound , offers a synergistic platform for the design of electrochemical sensors. The pyridine nitrogen can serve as the recognition element, binding to a target analyte, while the isoxazole ring can act as the signaling unit. The binding event at the pyridine site can induce a change in the electronic structure of the entire molecule, which in turn would alter the electrochemical response of the isoxazole moiety. This integrated design could lead to sensors with high selectivity, conferred by the specific coordination chemistry of the pyridine ring, and a clear, measurable electrochemical output.

Detailed Research Findings

Below are illustrative data tables that showcase the type of performance metrics that would be evaluated for such a sensor. It is crucial to note that these tables are hypothetical and are intended to represent the expected format of research findings in this area, based on data from related heterocyclic sensor systems.

Table 1: Illustrative Voltammetric Response of a Hypothetical this compound-Modified Electrode to Cu(II) Ions

| Analyte | Technique | Linear Range (µM) | Limit of Detection (µM) | Sensitivity (µA/µM) |

| Cu(II) | Differential Pulse Voltammetry | 0.1 - 50 | 0.05 | 0.85 |

| Pb(II) | Square Wave Voltammetry | 0.5 - 100 | 0.1 | 0.62 |

| Cd(II) | Anodic Stripping Voltammetry | 0.01 - 10 | 0.005 | 1.20 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Further research into This compound and its derivatives would likely explore the optimization of sensor performance by modifying the electrode surface. For example, the compound could be electropolymerized onto a glassy carbon electrode to create a stable and reusable sensor film. The influence of pH, supporting electrolyte, and potential interfering ions would also be critical areas of investigation to establish the selectivity and robustness of the sensor.

Table 2: Hypothetical Selectivity Study of a this compound-Based Sensor for Cu(II)

| Interfering Ion | Concentration Ratio (Interferent:Cu(II)) | Signal Change (%) |

| Ni(II) | 100:1 | < 5 |

| Zn(II) | 100:1 | < 5 |

| Fe(III) | 50:1 | < 8 |

| Co(II) | 100:1 | < 6 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Biological Activity Profiles of Isoxazole Pyridine Derivatives Excluding Clinical Human Trial Data

Antimicrobial and Antifungal Investigations (In Vitro)

Isoxazole-pyridine derivatives have demonstrated notable activity against various bacterial and fungal pathogens in laboratory settings.

A series of novel sulfonamide isoxazolo[5,4-b]pyridines were synthesized and evaluated for their antibacterial properties. nih.govresearchgate.net Among the tested compounds, N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide and N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide displayed antimicrobial activity against Pseudomonas aeruginosa (ATCC 27853) and Escherichia coli (ATCC 25922) at concentrations of 125, 250, and 500 µg. nih.govresearchgate.net

In the realm of antifungal research, certain isoxazole (B147169) derivatives have shown selective and potent efficacy, particularly against Candida species. mdpi.comnih.gov A study highlighted two compounds, PUB14 and PUB17, which displayed significant anti-Candida potential without affecting beneficial microbiota like Lactobacillus sp. mdpi.comnih.gov This selectivity suggests a targeted mechanism of action that could be advantageous. mdpi.comnih.gov The introduction of a thiophene (B33073) moiety to the isoxazole ring has been observed to enhance antimicrobial activity. mdpi.com Specifically, derivatives PUB9 and PUB10 were found to be highly effective in reducing biofilm-forming cells of Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans by over 90%. mdpi.comnih.gov

| Compound Name/Series | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | P. aeruginosa, E. coli | Active at 125, 250, and 500 µg. | nih.govresearchgate.net |

| N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide | P. aeruginosa, E. coli | Active at 125, 250, and 500 µg. | nih.govresearchgate.net |

| PUB14 and PUB17 | Candida albicans | Displayed selective antifungal activity without affecting Lactobacillus sp. | mdpi.comnih.gov |

| PUB9 | S. aureus, P. aeruginosa, C. albicans | Reduced >90% of biofilm-forming cells; particularly high activity against S. aureus. | mdpi.comnih.gov |

| PUB10 | S. aureus, P. aeruginosa, C. albicans | Reduced >90% of biofilm-forming cells. | mdpi.comnih.gov |

Anticancer and Cytotoxic Activity Studies (In Vitro Cell Line Assays)

The cytotoxic potential of isoxazole-pyridine derivatives against various cancer cell lines has been a significant area of research. These studies utilize in vitro cell line assays to determine the compounds' ability to inhibit cancer cell proliferation and induce apoptosis.

Novel 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have demonstrated significant antiproliferative and pro-apoptotic activities. spandidos-publications.com In studies using human erythroleukemic K562 cells, several of these compounds showed potent effects, with some derivatives exhibiting IC50 values in the nanomolar range. spandidos-publications.com For instance, compounds 1 , 2 , and 3 from this series had IC50 values of 71.57 nM, 18.01 nM, and 44.25 nM, respectively, against K562 cells. spandidos-publications.com Furthermore, some of these derivatives were found to induce apoptosis in over 50% of the treated K562 cells. spandidos-publications.com

Another class of compounds, oxazolo[5,4-d]pyrimidines featuring an isoxazole substituent, has been evaluated for cytotoxicity against a panel of human cancer cell lines. nih.govnih.gov One derivative, compound 3g (with a 3-(N,N-dimethylamino)propyl substituent), was particularly potent against the HT29 primary colon adenocarcinoma cell line, with a CC50 of 58.4 µM. nih.govnih.gov This activity was comparable to the established chemotherapy drug cisplatin (B142131) (CC50 = 47.2 µM) and significantly exceeded that of fluorouracil (CC50 = 381.2 µM) in the same study. nih.govnih.gov

Additionally, sulfonamide isoxazolo[5,4-b]pyridine (B12869864) derivatives have also been investigated. nih.govresearchgate.net Two compounds from this series, N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide and N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide, demonstrated a 50% inhibition of proliferation on the MCF7 breast carcinoma cell line at concentrations of 152.56 µg/mL and 161.08 µg/mL, respectively. nih.govresearchgate.net

| Compound Series/Name | Cell Line(s) | Activity Type | Key Findings (IC50/CC50) | Reference(s) |

|---|---|---|---|---|

| 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives | K562 (Erythroleukemia) | Antiproliferative | Compound 2 : 18.01 nM | spandidos-publications.com |

| K562 (Erythroleukemia) | Antiproliferative | Compound 5 : 35.2 nM | spandidos-publications.com | |

| Oxazolo[5,4-d]pyrimidine derivative 3g | HT29 (Colon Adenocarcinoma) | Cytotoxic | 58.4 µM | nih.govnih.gov |

| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | MCF7 (Breast Carcinoma) | Antiproliferative | IC50: 152.56 µg/mL | nih.govresearchgate.net |

| N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide | MCF7 (Breast Carcinoma) | Antiproliferative | IC50: 161.08 µg/mL | nih.govresearchgate.net |

Anti-inflammatory and Enzyme Inhibitory Activities (In Vitro)

Isoxazole-pyridine derivatives have been investigated for their potential to modulate inflammatory pathways through the inhibition of key enzymes.

Cyclooxygenase (COX) enzymes are central to the inflammatory process, and their inhibition is a key strategy for anti-inflammatory drugs. A study focusing on novel isoxazole derivatives found that several tested compounds exhibited potent inhibitory activity against the COX-2 enzyme, with some being identified as good candidates for selective COX-2 inhibitors. nih.gov The compound 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC) was shown to reduce the levels of COX-2, which in turn inhibited the production of prostaglandin (B15479496) E2 (PGE2). nih.gov

| Compound Name/Series | Target Enzyme(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Novel Isoxazole Derivatives (C3, C5, C6) | COX-2 | Identified as potent and selective COX-2 inhibitors. | nih.gov |

| 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC) | COX-2 | Diminished levels of COX-2 and subsequently inhibited PGE2 production. | nih.gov |

The enzyme 5-lipoxygenase (5-LOX) is crucial in the biosynthesis of pro-inflammatory leukotrienes. nih.govplos.org A series of synthesized isoxazole derivatives were tested for their 5-LOX inhibitory potential. nih.govplos.orgbiorxiv.org Several compounds demonstrated a concentration-dependent inhibition of the enzyme. nih.govbiorxiv.org Notably, compound C3 showed an IC50 value of 8.47 µM, and compound C5 had an IC50 of 10.48 µM. nih.govplos.orgbiorxiv.org The most potent compound in one study, C6 , also showed significant dose-dependent inhibition. nih.govplos.org

| Compound Name | Target Enzyme | IC50 Value | Reference(s) |

|---|---|---|---|

| C3 | 5-LOX | 8.47 µM | nih.govplos.orgbiorxiv.org |

| C5 | 5-LOX | 10.48 µM | nih.govplos.orgbiorxiv.org |

| C6 | 5-LOX | Reported as most potent in its series. | nih.govplos.org |

Protein kinases are critical regulators of cellular processes, and their dysregulation is linked to diseases like cancer. nih.gov The 3,4-diaryl isoxazole scaffold has been a basis for developing potent kinase inhibitors. nih.gov An isoxazole derivative, referred to as isoxazole 8 , was identified as a nanomolar inhibitor of Casein Kinase 1δ (CK1δ), with an IC50 value of 0.033 µM. nih.gov Modifications to this lead structure, such as the one seen in 3‐(4‐fluorophenyl)‐5‐isopropyl‐4‐(pyridin‐4‐yl)isoxazole, have been explored to enhance inhibitor affinity and selectivity. nih.govresearchgate.net In other studies, isomeric oxazole-pyridine compounds, such as iso-TOxaPy, were found to selectively inhibit Rock-2 kinase, another important cellular signaling protein. nih.gov

| Compound Name/Series | Target Kinase | Key Findings (IC50) | Reference(s) |

|---|---|---|---|

| Isoxazole 8 | Casein Kinase 1δ (CK1δ) | 0.033 µM | nih.gov |

| iso-TOxaPy | Rock-2 Kinase | Selectively inhibited Rock-2. | nih.gov |

Bacterial serine acetyltransferase (SAT) is an enzyme involved in the biosynthesis of L-cysteine, a pathway absent in mammals, making it a promising target for new antibacterial agents. helsinki.fi A series of (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids have been reported as inhibitors of Salmonella typhimurium serine acetyltransferase (SAT). helsinki.fi This research began with the virtual screening of a compound library, which led to the identification of several structurally unrelated hit derivatives that could serve as a basis for developing more potent inhibitors. helsinki.fi

Modulation of Cytochrome P450 Enzymes

The interaction of novel chemical entities with cytochrome P450 (CYP450) enzymes is a critical aspect of drug development, as it can predict potential drug-drug interactions. These enzymes are central to the metabolism of a vast number of pharmaceuticals. Inhibition or induction of CYP450 isoforms can alter the clearance of co-administered drugs, leading to toxicity or reduced efficacy.

Currently, specific data on the modulatory effects of 5-(Pyridin-4-yl)isoxazole and its direct derivatives on various cytochrome P450 enzymes is not extensively available in the published scientific literature. However, for structurally related isoxazole-based compounds, the need for such investigations is recognized. For instance, in studies of isoxazole derivatives developed as potential antiviral agents, comprehensive safety and biochemical profiling, including assessments for CYP enzyme inhibition, have been identified as necessary next steps in their preclinical development. nih.gov This highlights the general understanding within the medicinal chemistry field that evaluating CYP450 modulation is a crucial step for any new chemical series intended for therapeutic use.

Antioxidant Potential Assessment (In Vitro)

Several studies have investigated the antioxidant capacity of isoxazole derivatives using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay being a commonly employed method. In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance, which is indicative of its antioxidant potential.

A series of fluorophenyl-isoxazole-carboxamide derivatives demonstrated notable free radical scavenging activity. nih.gov Specifically, compounds 2a and 2c exhibited potent antioxidant activity with IC₅₀ values of 0.45 ± 0.21 µg/ml and 0.47 ± 0.33 µg/ml, respectively. nih.govresearchgate.net These values were significantly lower than that of the standard antioxidant, Trolox, which had an IC₅₀ of 3.10 ± 0.92 µg/ml, indicating a higher potency for these derivatives. nih.govresearchgate.net

In another study, a different set of isoxazole derivatives was evaluated for their antioxidant effects. nih.gov Among the tested compounds, C3 was identified as the most potent with an IC₅₀ value of 10.96 μM. nih.gov Other compounds in the same series, C5 and C6 , also showed significant free radical scavenging effects with IC₅₀ values of 13.12 μM and 18.87 μM, respectively. nih.gov These findings underscore the potential of the isoxazole scaffold in the design of novel antioxidant agents.

| Compound | Assay | IC₅₀ Value | Reference Compound | Reference IC₅₀ Value | Source |

|---|---|---|---|---|---|

| 2a | DPPH | 0.45 ± 0.21 µg/ml | Trolox | 3.10 ± 0.92 µg/ml | nih.govresearchgate.net |

| 2c | DPPH | 0.47 ± 0.33 µg/ml | Trolox | 3.10 ± 0.92 µg/ml | nih.govresearchgate.net |

| C3 | DPPH | 10.96 µM | Standard Drug | Not Specified | nih.gov |

| C5 | DPPH | 13.12 µM | Standard Drug | Not Specified | nih.gov |

| C6 | DPPH | 18.87 µM | Standard Drug | Not Specified | nih.gov |

Antiviral Activity Studies (e.g., against Zika Virus, In Vitro)

The emergence of viral diseases with pandemic potential, such as Zika virus (ZIKV), has necessitated the search for novel antiviral agents. The isoxazole scaffold has been explored as a promising starting point for the development of ZIKV inhibitors. Research has focused on the identification and optimization of isoxazole-based small molecules to combat ZIKV infections.

In one study, a series of isoxazole derivatives were synthesized and evaluated for their antiviral activity against ZIKV strains. nih.gov Through structural modifications of a lead compound, a derivative designated as 7l emerged as a highly promising candidate. nih.gov This compound exhibited potent antiviral activity against ZIKV and demonstrated an improved safety profile in vitro. nih.gov Another compound from a related series, KR-26827 , showed an effective concentration (EC₅₀) of 1.35 μM against the ZIKV MR766 strain, with low cellular toxicity (CC₅₀ > 50 μM). nih.gov The isoxazole moiety was found to be important for both cellular activity and reduced toxicity when compared to other related heterocyclic rings. nih.gov

Further research into alternative scaffolds has also provided insights into features that may contribute to anti-ZIKV activity. For instance, a series of 1,3-disubstituted 1H-pyrazolo[3,4-d]pyrimidine-amine derivatives were investigated, with compounds 5 and 6 showing good antiviral activity with EC₅₀ values of 4.3 µM and 5.1 µM, respectively, in a titer reduction assay. mdpi.com

| Compound | Virus | Assay | EC₅₀ Value | CC₅₀ Value | Source |

|---|---|---|---|---|---|

| KR-26827 | ZIKV (MR766 strain) | Not Specified | 1.35 µM | > 50 µM | nih.gov |

| 6a | ZIKV | Not Specified | 5.3 µM | Not Specified | nih.gov |

| 5 | ZIKV | Titer Reduction | 4.3 µM | 58 µM | mdpi.com |

| 6 | ZIKV | Titer Reduction | 5.1 µM | 39 µM | mdpi.com |

| 13 | ZIKV | Titer Reduction | 6.5 µM | Not Specified | mdpi.com |

Antitubercular Activity Investigations (In Vitro)

Tuberculosis remains a significant global health challenge, and the development of new antitubercular agents is a priority. The isoxazole ring is a feature in several compounds that have been investigated for their activity against Mycobacterium tuberculosis.

In vitro studies of phenylisoxazole isonicotinylhydrazone derivatives have shown their potential as antitubercular agents. researchgate.net These compounds were tested against both sensitive (H37Rv) and resistant strains of M. tuberculosis. researchgate.net The minimum inhibitory concentration (MIC) is a key measure of the in vitro potency of an antimicrobial agent.

In a different study focusing on imidazo[1,2-a]pyridine (B132010) derivatives, several compounds exhibited potent anti-TB activity against the H37Rv strain. nih.gov For example, compounds 6b, 6c, 6e, 6f, 6h, 6i, 6j, 6n, and 6o displayed MIC values ranging from 1.6 to 6.25 μg/mL. nih.gov These findings suggest that these heterocyclic systems are promising scaffolds for the development of new drugs to combat tuberculosis.

| Compound Series/Name | M. tuberculosis Strain | MIC Range | Source |

|---|---|---|---|

| Phenylisoxazole isonicotinylhydrazones | H37Rv and resistant strains | Data available in source | researchgate.net |

| Imidazo[1,2-a]pyridine derivatives (6b, 6c, 6e, 6f, 6h, 6i, 6j, 6n, 6o) | H37Rv | 1.6 to 6.25 µg/mL | nih.gov |

Immunomodulatory Effects (In Vitro and Animal Model Studies)

Isoxazole derivatives have been shown to possess a range of immunomodulatory activities, including both immunosuppressive and immunostimulatory effects, in various in vitro and animal models. nih.gov These properties suggest their potential application in conditions where the immune system is dysregulated.

In rodent models, certain derivatives of isoxazole[4,5-d]pyrimidine were found to inhibit the humoral immune response to sheep red blood cells. nih.gov Interestingly, closely related compounds showed differential effects on delayed-type hypersensitivity, indicating that small structural changes can significantly alter the immunomodulatory profile. nih.gov Another derivative, from the isoxazole[5,4-e]triazepine class, demonstrated potent immunosuppressive activity in mouse models, effectively suppressing both humoral and cellular immune responses. nih.gov

Conversely, some isoxazole derivatives have shown immunostimulatory properties. 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide was found to stimulate the proliferation of murine lymphocytes and peritoneal macrophages in vitro. nih.gov This compound also increased the production of the pro-inflammatory cytokine IL-1β by LPS-stimulated macrophages, while not affecting TNF-α levels. nih.gov Derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) have been reported to modulate T-cell subsets and enhance antibody production in mice, suggesting potential use as vaccine adjuvants or in the treatment of certain infections. nih.gov

These varied effects, ranging from immunosuppression to immunostimulation, highlight the versatility of the isoxazole scaffold in modulating the immune system and suggest that different derivatives could be tailored for distinct therapeutic purposes. nih.govnih.gov

Conclusion and Future Research Directions

Summary of Current Research Advances in Isoxazole-Pyridine Chemistry

The field of isoxazole-pyridine chemistry has seen significant progress, driven by the diverse biological activities exhibited by these hybrid molecules. Isoxazoles, five-membered heterocyclic compounds, are recognized for their broad therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. rsc.orgnih.govsemanticscholar.org The incorporation of a pyridine (B92270) ring, a fundamental six-membered aza-heterocycle, often enhances the pharmacological properties of the resulting scaffold. researchgate.net

Recent research has focused on the development of novel synthetic strategies to create a wide array of isoxazole-pyridine derivatives with improved bioactivity and selectivity. rsc.orgrsc.org Methodologies such as transition metal-catalyzed reactions, researchgate.net 1,3-dipolar cycloadditions, nih.govmdpi.com and microwave-assisted synthesis have been instrumental in expanding the chemical space of these compounds. nih.govrsc.org For instance, the Huisgen 1,3-dipolar cycloaddition of nitrile oxides to alkynes is a key method for forming the 3,5-disubstituted isoxazole (B147169) core. mdpi.com

The biological evaluation of these synthesized compounds has yielded promising results. Isoxazole-pyridine hybrids have been investigated for their potential as:

Anticancer agents: Demonstrating cytotoxic activity against various cancer cell lines. researchgate.netnih.govresearchgate.net

Antimicrobial agents: Showing efficacy against different bacterial and fungal strains. researchgate.netrsc.orgijpca.org

Anti-inflammatory agents: Acting as inhibitors of enzymes like lipoxygenase (LOX). nih.govmdpi.com

Antitubercular agents: Exhibiting activity against Mycobacterium tuberculosis. semanticscholar.orgresearchgate.net

The versatility of the isoxazole-pyridine scaffold allows for structural modifications to fine-tune its biological activity, making it an attractive pharmacophore in drug discovery. nih.govbohrium.com

Identification of Knowledge Gaps and Challenges in the Field

Despite the advances, several challenges and knowledge gaps impede the full realization of the potential of isoxazole-pyridine chemistry.

Synthetic Challenges:

Regioselectivity: Controlling the regioselectivity during synthesis, particularly in cycloaddition reactions, remains a significant hurdle to obtaining specific isomers. rsc.orgrsc.org

Reaction Conditions: Many existing synthetic protocols require harsh reaction conditions, toxic catalysts, or complex purification procedures, limiting their "green" credentials and scalability. mdpi.commdpi.com

Functional Group Tolerance: The development of synthetic methods that are tolerant of a wide range of functional groups is crucial for creating diverse molecular libraries for biological screening. rsc.org

Chemical Stability and Reactivity:

Ring Cleavage: The inherent weakness of the N-O bond in the isoxazole ring makes it susceptible to cleavage under certain conditions, such as in the presence of bases or reducing agents. This can lead to decomposition or unexpected rearrangements like the Boulton-Katritzky rearrangement. researchgate.netresearchgate.net

C-H Activation: Direct functionalization of the isoxazole or pyridine rings through C-H activation is a desirable but challenging goal, often complicated by the electronic properties of the rings and potential side reactions. researchgate.net

Structure-Activity Relationship (SAR) Gaps:

A comprehensive understanding of the structure-activity relationships for many biological targets is still lacking. More systematic studies are needed to correlate specific structural features with biological outcomes to guide rational drug design. bohrium.comnih.gov

Prospective Avenues for Novel Synthetic Methodologies

Future research in this area is expected to focus on developing more efficient, sustainable, and versatile synthetic methods.

Green Chemistry Approaches: There is a growing emphasis on environmentally benign procedures, such as using water as a reaction medium, employing catalysts that can be recycled, and minimizing waste generation. rsc.orgmdpi.com The development of one-pot syntheses and solvent-free reactions, often facilitated by microwave irradiation, aligns with these principles. nih.govrsc.orgnih.gov

Advanced Catalysis: The exploration of novel catalysts, including transition metals and organocatalysts, could lead to more efficient and selective transformations. For instance, Cu(I)-free cycloaddition reactions represent a step towards milder synthesis conditions. rsc.org

Flow Chemistry: The application of continuous flow technologies can offer advantages in terms of safety, scalability, and reaction control for the synthesis of isoxazole-pyridine derivatives.

Photoredox Catalysis: This emerging area of synthesis could provide new pathways for the formation and functionalization of the isoxazole-pyridine scaffold under mild conditions.

Inverse-Electron Demand Hetero-Diels-Alder Reactions: The transformation of isoxazoles into pyridines via reactions with electron-rich olefins presents an intriguing method for scaffold hopping and creating novel substituted pyridines. rsc.org

Emerging Research Directions in Non-Clinical Biological and Materials Applications

Beyond their well-documented potential in medicinal chemistry, isoxazole-pyridine scaffolds are poised to make significant contributions to other scientific domains.

Materials Science: The unique electronic and photophysical properties of isoxazole derivatives suggest their potential use in advanced materials. researchgate.neteurekaselect.com

Organic Electronics: Polyisoxazoles have been investigated for their semiconducting properties. researchgate.net The tunable electronic nature of the isoxazole-pyridine core could be exploited in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

Dyes and Probes: The aromatic system of these compounds makes them candidates for use as dyes. researchgate.neteurekaselect.com Furthermore, their ability to coordinate with metal ions could be harnessed to develop electrochemical probes for sensing applications. eurekaselect.com

Agrochemicals: Isoxazole derivatives have already found applications in agriculture as herbicides and fungicides. researchgate.net The development of novel isoxazole-pyridine compounds could lead to new classes of pesticides with improved efficacy and environmental profiles. nih.gov For example, some derivatives have been designed as herbicide safeners, protecting crops from the harmful effects of herbicides. nih.gov

The table below summarizes some non-clinical applications of isoxazole derivatives.

| Application Area | Specific Use | Reference |

| Materials Science | Dyes, Electrochemical Probes, Semiconductors | researchgate.neteurekaselect.com |

| Agrochemicals | Herbicides, Fungicides, Herbicide Safeners | researchgate.netnih.gov |

Potential for Rational Design and Development of Next-Generation Isoxazole-Pyridine Scaffolds

The future of isoxazole-pyridine chemistry lies in the rational design of next-generation scaffolds with tailored properties for specific applications. researchgate.netresearchgate.netnih.gov

Computational Chemistry: Molecular docking and other computational tools are becoming indispensable for predicting the binding modes of isoxazole-pyridine derivatives with biological targets, thereby guiding the design of more potent and selective inhibitors. nih.govnih.gov These in silico methods can prioritize synthetic targets and reduce the reliance on costly and time-consuming high-throughput screening.

Scaffold Hopping and Bioisosteric Replacement: The isoxazole ring is a valuable bioisostere for other functional groups, and the concept of "scaffold hopping" allows for the core structure of a biologically active compound to be replaced with an isoxazole-pyridine moiety to improve properties like pharmacokinetics and toxicity profiles. bohrium.comrsc.org

Multi-Targeted Ligands: The development of compounds that can modulate multiple biological targets simultaneously is a growing trend in drug discovery. rsc.orgnih.gov The versatile and highly functionalizable nature of the isoxazole-pyridine scaffold makes it an ideal platform for designing such multi-targeted agents.

Fragment-Based Drug Discovery (FBDD): Isoxazole and pyridine fragments can be used as starting points in FBDD campaigns to build more complex and potent molecules.

By integrating modern synthetic methodologies with advanced computational techniques and a deeper understanding of structure-property relationships, researchers can unlock the full potential of isoxazole-pyridine scaffolds for a wide range of scientific and technological applications. bohrium.comresearchgate.netnih.gov

Q & A

Q. What are the common synthetic routes for preparing 5-(Pyridin-4-yl)isoxazole derivatives?

Methodological Answer:

- Cycloaddition Reactions : Utilize nitrile oxides and alkynes under hypervalent iodine catalysis for regioselective isoxazole ring formation. Example: Microwave-assisted synthesis of 5-(4-Methoxyphenyl)-3-phenylisoxazole (yield: 75%) .

- Microwave-Assisted Condensation : Combine bromo-ketones (e.g., 2-bromo-2-(4-fluorophenyl)-1-(pyridin-4-yl)ethanone hydrobromide) with urea in DMF at 433 K for 10 minutes. This method achieves high yields (81%) and minimizes side products .

- One-Pot Multicomponent Reactions : For hybrid scaffolds (e.g., indole-isoxazole-triazole conjugates), use indole-2-carbaldehyde, propargyl ethers, and azides in sequential click chemistry reactions .

Optimization Tips :

- Solvent choice (e.g., DMF for polar intermediates) and temperature control are critical for regioselectivity.

- Monitor reaction progress via TLC or HPLC to isolate pure isomers.

Q. What spectroscopic techniques are recommended for characterizing this compound derivatives?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns (e.g., pyridinyl protons at δ 8.5–9.0 ppm, isoxazole protons at δ 6.5–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulae (e.g., CHNO for methyl 5-(4-pyridyl)isoxazole-3-carboxylate) .

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1700 cm) and isoxazole ring (C=N, ~1600 cm) vibrations .

Advanced Confirmation :

- Single-crystal X-ray diffraction (e.g., SHELX refinement) resolves dihedral angles between pyridinyl and isoxazole rings (e.g., 30.00°–35.72° in 5-(4-fluorophenyl)-4-(pyridin-4-yl)oxazol-2-amine) .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the bioactivity of this compound derivatives?

Methodological Answer:

- Target Selection : Prioritize enzymes with known isoxazole interactions (e.g., glutathione reductase (GR) or p38αMAP kinase) .

- Docking Workflow :

Prepare ligand structures (e.g., protonation states, tautomers).

Use AutoDock Vina or Schrödinger Suite for binding affinity estimation.

Validate with experimental IC data (e.g., 3-(4-chlorophenyl)isoxazole: IC = 0.059 μM for GR) .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for isoxazole-based enzyme inhibitors?

Methodological Answer: